molecular formula C7HBrF6 B1445726 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene CAS No. 844439-00-5

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene

Cat. No.: B1445726
CAS No.: 844439-00-5
M. Wt: 278.98 g/mol
InChI Key: WXJUJSRSVAUNLE-UHFFFAOYSA-N
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Description

Historical Context in Organofluorine Chemistry

The development of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene must be understood within the broader historical trajectory of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the nineteenth century. The foundational work in organofluorine chemistry began with Aleksandr Borodin's pioneering synthesis in 1862, when he performed the first nucleophilic halogen exchange reaction to introduce fluorine into an organic molecule. This early achievement, predating even the isolation of elemental fluorine by Henri Moissan in 1886, established the groundwork for the systematic development of fluorinated organic compounds that would eventually lead to the sophisticated polyfluorinated aromatic systems exemplified by our target compound.

The historical progression toward highly fluorinated aromatic compounds like 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene gained significant momentum during World War II, when the Manhattan Project created unprecedented demand for fluorinated materials capable of withstanding highly corrosive environments, particularly uranium hexafluoride. During this period, the first large-scale production of fluorine was undertaken specifically to support the atomic bomb project, which required uranium hexafluoride as a gaseous carrier for uranium isotope separation. This wartime necessity drove rapid advances in fluorination methodologies and the synthesis of perfluorinated materials, establishing many of the fundamental techniques that would later enable the creation of complex polyfluorinated aromatic compounds.

The evolution of synthetic methodologies for introducing multiple fluorine atoms into aromatic systems represents a critical development in the path toward compounds like 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene. Early aromatic fluorination methods, such as the Schiemann reaction discovered in 1927, provided reliable pathways for introducing single fluorine atoms into aromatic rings through the decomposition of diazonium fluoroborates. The subsequent development of nucleophilic halogen exchange methods, exemplified by Gottlieb's 1936 work using potassium fluoride for chlorine-to-fluorine exchange, established fundamental principles that remain relevant for modern synthetic approaches to polyfluorinated aromatics.

Historical Milestone Year Contribution to Organofluorine Chemistry
First organofluorine synthesis 1835 Dumas and Péligot synthesized methyl fluoride
First halogen exchange 1862 Borodin performed chlorine-to-fluorine exchange
Elemental fluorine isolation 1886 Moissan's electrolytic method
Schiemann reaction 1927 Aromatic fluorination via diazonium salts
Manhattan Project fluorination 1940s Large-scale fluorine production and perfluorinated materials

Nomenclature and Structural Classification

The systematic nomenclature of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene reflects the International Union of Pure and Applied Chemistry conventions for naming complex polyhalosubstituted aromatic compounds. The compound name indicates a benzene ring bearing five distinct substituents: one bromine atom at position 2, three fluorine atoms at positions 1, 3, and 5, and a trifluoromethyl group at position 4. This nomenclature system provides unambiguous identification of the substitution pattern while clearly distinguishing between fluorine atoms directly attached to the aromatic ring and those incorporated within the trifluoromethyl substituent.

The structural classification of this compound places it within the broader category of perhaloaromatic compounds, specifically those featuring mixed halogen substitution patterns. The molecular structure exhibits a hexasubstituted benzene ring where six of the seven possible substitution sites are occupied by halogen-containing groups, leaving only one hydrogen atom on the aromatic ring. This high degree of halogen substitution fundamentally alters the electronic properties of the aromatic system, creating a highly electron-deficient ring that exhibits distinctive reactivity patterns compared to less substituted aromatic compounds.

The trifluoromethyl group present in this compound represents one of the most important functional groups in modern organofluorine chemistry, characterized by exceptional chemical and metabolic stability. The carbon-fluorine bonds within the trifluoromethyl group exhibit bond dissociation energies among the highest known in organic chemistry, contributing to the overall stability of the compound. The geometric arrangement of substituents creates a molecular architecture where steric interactions between adjacent halogen atoms influence both the physical properties and chemical reactivity of the compound.

Position in Halogenated Aromatic Compound Taxonomy

Within the taxonomic classification of halogenated aromatic compounds, 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene occupies a distinctive position as a mixed polyhaloaromatic compound featuring both direct ring halogenation and haloalkyl substitution. The compound belongs to the class of haloaromatics, which encompasses aromatic compounds containing carbons linked in aromatic rings with halogen substituents replacing hydrogen atoms. More specifically, it represents an advanced example of organofluorine compounds, which form the largest and most commercially significant subset of organohalogen compounds in modern chemistry.

The classification hierarchy places this compound within several overlapping categories that reflect its structural complexity. As a member of the organofluorine family, it shares characteristics with other fluorinated aromatics that have found extensive applications in pharmaceuticals, agrochemicals, and advanced materials. The simultaneous presence of bromine and fluorine atoms creates a mixed halogen system that exhibits properties distinct from purely fluorinated or purely brominated analogs, positioning it within the specialized subcategory of mixed haloaromatic compounds.

The taxonomic significance of this compound extends to its role as a representative of heavily fluorinated aromatic systems that have emerged as important intermediates in synthetic chemistry. The high fluorine content, representing six fluorine atoms in a seven-carbon framework, places it among the most fluorine-rich aromatic compounds commonly encountered in research applications. This extreme fluorination level confers properties that distinguish it from moderately fluorinated aromatics, including enhanced chemical inertness, modified electronic characteristics, and altered intermolecular interactions.

Classification Level Category Specific Designation
Primary Class Organohalogen Compounds Aromatic organohalogens
Secondary Class Organofluorine Compounds Polyfluorinated aromatics
Tertiary Class Mixed Haloaromatics Bromo-fluorinated benzenes
Quaternary Class Perhaloaromatics Hexasubstituted benzenes

Research Significance and Applications Overview

The research significance of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene stems from its potential utility as a synthetic intermediate in the preparation of complex organofluorine compounds and its value as a model system for studying the effects of extensive fluorine substitution on aromatic chemistry. The compound's unique substitution pattern makes it an attractive starting material for further synthetic transformations, particularly those involving metal-catalyzed cross-coupling reactions where the bromine atom can serve as a leaving group while the fluorine substituents remain intact. This selectivity enables the preparation of derivatives with precisely controlled substitution patterns that would be difficult to achieve through alternative synthetic routes.

The applications potential of this compound extends across multiple research domains, reflecting the growing importance of highly fluorinated aromatic systems in modern chemistry. In the pharmaceutical industry, compounds featuring extensive fluorine substitution have gained prominence due to their enhanced metabolic stability and modified biological activity profiles. The trifluoromethyl group, in particular, has become a privileged structural motif in drug design, with many successful pharmaceuticals incorporating this functional group to improve their pharmacological properties.

Research into the biodegradation and environmental fate of heavily fluorinated aromatic compounds has identified compounds like 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene as important model systems for understanding the persistence and transformation of organofluorine pollutants. Recent studies have demonstrated that the degradation of such compounds presents significant challenges due to fluoride toxicity generated during defluorination processes, making these compounds valuable for investigating microbial adaptation mechanisms and developing biotechnological solutions for organofluorine remediation.

The materials science applications of this compound and related polyfluorinated aromatics continue to expand as researchers explore their potential in advanced polymer systems, electronic materials, and surface modification technologies. The exceptional chemical inertness and unique electronic properties imparted by extensive fluorine substitution make these compounds attractive building blocks for specialized materials requiring extreme chemical resistance or specific electronic characteristics. Current research efforts focus on exploiting these properties to develop next-generation materials for demanding applications in aerospace, electronics, and chemical processing industries.

Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUJSRSVAUNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10827669
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844439-00-5
Record name 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Direct Bromination of Trifluoromethyl Fluorobenzenes

One common approach is the direct electrophilic bromination of trifluoromethyl-substituted fluorobenzenes. This method involves reacting the starting trifluoromethyl fluorobenzene with brominating agents under acidic or neutral conditions, often catalyzed by Lewis acids or in the presence of acids to enhance regioselectivity.

  • Brominating Agents: Molecular bromine (Br2), N-bromo-succinimide (NBS), hydrogen bromide (HBr), and other bromine donors have been employed.
  • Reaction Conditions: Temperature control is critical, with reactions typically performed between 10°C and 80°C depending on the brominating agent and solvent.
  • Acid Catalysts: Formic acid, acetic acid, chlorsulfonic acid, trifluoromethanesulfonic acid, and sulfuric acid have been tested to optimize yield and purity.

A representative data table summarizing bromination conditions and outcomes is shown below:

Embodiment Brominating Agent Molar Ratio (substrate:brominating agent) Reaction Temperature (°C) Yield (%) Purity (wt%)
2 Bromine 1:0.1 10 85.4 94.2
3 Hydrogen bromide 1:0.5 30 85.7 95.1
4 C5H6Br2N2O2 (dibromo compound) 1:1 50 88.9 97.7
5 N-Bromo-succinimide (NBS) 1:5 80 86.1 95.2

Source: Patent CN101759597A (2010)

This table indicates that dibromo compounds and NBS provide good yields and high purity, with moderate reaction temperatures.

Use of Acid Catalysts to Enhance Bromination

The choice of acid catalyst significantly affects the bromination efficiency:

Acid Catalyst Molar Ratio (substrate:acid) Yield (%) Purity (wt%)
Formic acid 1:1 85.4 94.2
Acetic acid 1:2 88.7 96.8
Chlorsulfonic acid 1:3 85.9 96.5
Trifluoromethanesulfonic acid 1:4 85.1 94.7
Sulfuric acid 1:5 87.4 96.7

Source: Patent CN101759597A (2010)

Acetic acid and sulfuric acid show slightly higher yields and purity, suggesting their suitability for industrial applications.

Alternative Synthetic Routes: Halogen Exchange and Catalytic Methods

While direct bromination is common, other methods involving halogen exchange or catalytic fluorination followed by bromination have been explored to improve selectivity and reduce harsh reaction conditions. However, these methods often require expensive catalysts and low temperatures, limiting industrial scalability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Direct bromination with Br2 Simple, good yield, scalable Requires careful temperature control High
NBS bromination High purity, controlled bromination Higher reagent cost Moderate
Catalytic halogen exchange Selective, mild conditions Expensive catalysts, low yield Low
Multi-step nitration/bromination High regioselectivity, high purity Longer process, multiple steps Moderate

Detailed Research Findings and Notes

  • The reaction temperature is crucial; lower temperatures (<30°C) require specialized equipment and increase energy consumption, while higher temperatures risk side reactions.
  • The molar ratio of brominating agent to substrate influences yield and purity; excess brominating agent can lead to over-bromination.
  • Acid catalysts improve electrophilic bromination efficiency by activating the aromatic ring and stabilizing intermediates.
  • Purification typically involves aqueous work-up, washing with sodium bisulfite or sodium hydroxide, drying over magnesium sulfate, and solvent evaporation.
  • The use of environmentally benign solvents such as chloroform or carbon tetrachloride is common, but greener alternatives are under investigation.
  • The overall yields reported range from 85% to 89%, with product purities exceeding 94%, suitable for further synthetic applications.

Example Preparation Procedure (Based on Patent CN101759597A)

  • Dissolve m-trifluoromethyl fluorobenzene in an appropriate solvent.
  • Add acid catalyst (e.g., acetic acid) in a molar ratio of 1:2.
  • Slowly add brominating agent (e.g., bromine) at 10–50°C under stirring.
  • Maintain reaction temperature for 2–4 hours until conversion is complete.
  • Quench the reaction with sodium bisulfite solution.
  • Separate the organic phase, wash with sodium hydroxide solution until neutral pH.
  • Dry the organic layer over magnesium sulfate, filter, and concentrate.
  • Purify by distillation or recrystallization if necessary.

Summary Table of Key Parameters for Preparation of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene

Parameter Range/Value Comments
Starting material m-Trifluoromethyl fluorobenzene Commercially available
Brominating agents Br2, NBS, HBr Choice affects yield and purity
Acid catalysts Acetic acid, sulfuric acid Enhance reaction efficiency
Solvents Chloroform, carbon tetrachloride Commonly used, environmental concerns
Reaction temperature 10–80°C Controlled to avoid side reactions
Reaction time 2–4 hours Sufficient for complete conversion
Yield 85–89% High for aromatic bromination
Product purity >94% Suitable for further synthesis

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s bromine atom at position 2 is flanked by fluorine atoms at ortho (positions 1 and 3) and para (position 5) positions, while the -CF₃ group occupies the meta position (position 4). Key comparisons include:

1-Bromo-3,5-di(trifluoromethyl)benzene :

  • Substituents: Br (position 1), -CF₃ (positions 3 and 5).
  • Reactivity: Exhibits high reactivity in Pd(0)-catalyzed amination (80% yield with 1.5 mol% catalyst) due to reduced steric hindrance and strong electron-withdrawing -CF₃ groups activating the bromine site .
  • Contrast: The absence of ortho-fluorine atoms reduces steric strain compared to the target compound.

2-Bromo-1-fluoro-4-(trifluoromethyl)benzene :

  • Substituents: Br (position 2), F (position 1), -CF₃ (position 4).
  • Reactivity: Lower yield in Pd-catalyzed amination due to steric hindrance from the -CF₃ group at position 4 (meta to Br) and electronic deactivation from fluorine .

Ortho-Substituted Analogs (e.g., 1-bromo-2-fluoro-3-(trifluoromethyl)benzene) :

  • Substituents: Br and -CF₃ in ortho positions.
  • Reactivity: Severe steric hindrance necessitates higher catalyst loading (8 mol% Pd) and results in poor yields (<30%) .

Steric and Catalytic Considerations

The table below summarizes reactivity trends in Pd(0)-catalyzed amination reactions:

Compound Substituent Positions Catalyst Loading (Pd/BINAP) Yield (%) Key Observations
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene Br (2), F (1,3,5), -CF₃ (4) Not reported N/A Hypothesized moderate yield due to balanced steric/electronic effects.
1-Bromo-3,5-di(trifluoromethyl)benzene Br (1), -CF₃ (3,5) 1.5 mol% 80 High yield due to low steric hindrance.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene Br (2), F (1), -CF₃ (4) 1.5 mol% ~50–60 Reduced yield from steric/electronic effects.
Ortho-substituted analogs Br and -CF₃ in ortho positions 8 mol% <30 Severe steric hindrance limits reactivity.

Key Findings from Research

  • Electronic Activation : The fluorine and -CF₃ groups in 2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene create an electron-deficient aromatic ring, enhancing bromine’s susceptibility to nucleophilic substitution or cross-coupling. However, steric interactions between substituents (e.g., F at position 3 and -CF₃ at position 4) may moderate reactivity compared to less-substituted analogs .

Biological Activity

Overview

2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is an organofluorine compound characterized by its unique structure, which includes multiple fluorine atoms and a bromine atom attached to a benzene ring. This compound is notable for its high stability and hydrophobicity, making it valuable in various chemical applications, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications and safety.

  • IUPAC Name : 2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
  • Molecular Formula : C7HBrF6
  • CAS Number : 844439-00-5

The biological activity of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene is primarily influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These effects can enhance the compound's reactivity in biological systems, facilitating interactions with various biomolecules.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain fluorinated benzene derivatives inhibit the growth of bacteria and fungi by disrupting cell membrane integrity.

Anticancer Potential

The compound's derivatives have been explored for their anticancer activities. In vitro studies have shown that these derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Toxicological Profile

A comprehensive toxicological evaluation revealed the following key findings:

  • Acute Toxicity : Inhalation studies in rats indicated that high doses could lead to adverse effects on the respiratory system.
  • Chronic Exposure : Long-term exposure studies showed potential nephrotoxic effects at elevated doses, with a NOAEL (No Observed Adverse Effect Level) determined at 10 mg/kg based on liver and kidney effects observed at higher doses .
Study TypeFindingsReference
Inhalation StudyAdverse respiratory effects at high doses
Chronic ExposureNephrotoxicity observed; NOAEL at 10 mg/kg
Antimicrobial StudyInhibition of bacterial growth
Anticancer StudyInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 breast cancer cells revealed that treatment with a specific derivative resulted in a dose-dependent increase in apoptosis markers. The IC50 value was calculated to be around 30 µM, indicating promising anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using bromination agents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Substitution patterns are influenced by the electron-withdrawing effects of fluorine and trifluoromethyl groups, which direct bromination to specific positions. For example, fluorinated analogs in the Kanto catalog (e.g., 1-Bromo-3,5-bis(trifluoromethyl)benzene, CAS 328-70-1) highlight the importance of controlling reaction temperature (e.g., maintaining <50°C to avoid polybromination) . Purification via fractional distillation (e.g., bp 154°C for related compounds) or column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹⁹F NMR : To confirm fluorine substitution patterns (e.g., distinct shifts for -CF₃ vs. aromatic F).
  • GC-MS/HPLC : For purity assessment (>95% as per Kanto catalog standards for similar fluorinated bromobenzenes) .
  • X-ray crystallography : Resolves steric effects from bulky substituents (e.g., trifluoromethyl groups) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :

  • Store at 0–6°C to prevent degradation (as noted for analogs like 1-(Bromomethyl)-4-(trifluoromethyl)benzene) .
  • Use PPE (gloves, goggles) due to potential lachrymatory effects of brominated aromatics.
  • Follow UN transport guidelines for flammable liquids (e.g., UN 1993 for trifluoromethylated benzenes) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • The electron-withdrawing -CF₃ group deactivates the ring, requiring Pd-based catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) to facilitate coupling.
  • Steric hindrance at the 4-position may slow transmetalation; kinetic studies using in situ NMR can optimize reaction rates .
  • Compare with analogs like 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1), where heterocyclic nitrogen enhances coupling efficiency .

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites.
  • MD simulations (e.g., in GROMACS) model solvent effects on reaction pathways, critical for designing aqueous-phase reactions .
  • Validate predictions experimentally via competitive reactions (e.g., nitration or sulfonation) .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points, solubility)?

  • Methodological Answer :

  • Cross-reference data from authoritative databases (e.g., PubChem, NIST) and supplier catalogs (e.g., Kanto Reagents).
  • For solubility discrepancies, conduct systematic measurements in polar (DMSO) vs. nonpolar (toluene) solvents, noting effects of fluorine’s hydrophobicity .
  • Purity differences (e.g., >95% vs. >98% in Kanto products) may explain variations; verify via independent analytical methods .

Q. What strategies enable selective dehalogenation or defluorination for derivatization?

  • Methodological Answer :

  • Photocatalytic defluorination : Use UV light with TiO₂ nanoparticles to target C-F bonds while preserving C-Br.
  • Metal-mediated dehalogenation : Zn/EtOH reduces Br selectively, as seen in analogs like 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5) .
  • Monitor reaction progress via LC-MS to detect intermediates .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of bioactive molecules or materials?

  • Methodological Answer :

  • Serve as a precursor for fluorinated liquid crystals (e.g., via Pd-catalyzed aryl-aryl coupling).
  • Incorporate into enzyme inhibitors by functionalizing the bromine site with heterocycles (e.g., pyridines), leveraging fluorine’s metabolic stability .

Q. What role does this compound play in studying aromatic substitution mechanisms under extreme conditions (e.g., superacids)?

  • Methodological Answer :

  • Investigate Friedel-Crafts alkylation in HF/SbF₅ superacids, where -CF₃ groups stabilize carbocation intermediates.
  • Compare kinetic isotope effects (KIE) for H/D exchange at fluorinated vs. non-fluorinated positions to map reaction pathways .

Tables for Quick Reference

Property Value/Technique Source
Boiling Point (analog)154°C (1-Bromo-3,5-bis(trifluoromethyl)benzene)
Purity Assessment>95% (HPLC/GC-MS)
Key NMR Shifts (¹⁹F)-63 ppm (-CF₃), -110 ppm (aromatic F)
Catalyst for CouplingPd(OAc)₂/XPhos

Retrosynthesis Analysis

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Feasible Synthetic Routes

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